molecular formula C10H10O B13762087 3,4-Dihydro-1(2H)-azulenone CAS No. 52487-41-9

3,4-Dihydro-1(2H)-azulenone

Cat. No.: B13762087
CAS No.: 52487-41-9
M. Wt: 146.19 g/mol
InChI Key: FCLCKEGCKMNYKQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1(2H)-azulenone is an organic compound belonging to the class of azulenones Azulenones are bicyclic compounds that consist of a seven-membered ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1(2H)-azulenone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid (PPA) as a catalyst. The reaction is carried out at elevated temperatures, typically around 120°C, for several hours to achieve the desired cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1(2H)-azulenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted azulenones with various functional groups.

Scientific Research Applications

3,4-Dihydro-1(2H)-azulenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1(2H)-azulenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1(2H)-azulenone is unique due to its specific ring structure and the potential for diverse chemical modifications

Properties

CAS No.

52487-41-9

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3,4-dihydro-2H-azulen-1-one

InChI

InChI=1S/C10H10O/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-3,5H,4,6-7H2

InChI Key

FCLCKEGCKMNYKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1CC=CC=C2

Origin of Product

United States

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